methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride
Overview
Description
Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C5H10N4.2HCl and a molecular weight of 199.08 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities. They can interact with various targets, including enzymes and receptors, depending on their specific structure .
Mode of action
The mode of action of these compounds often involves forming hydrogen bonds with their targets, which can lead to changes in the target’s function .
Biochemical pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
The ADME properties of these compounds can also vary. Some are soluble in DMSO and DMF, which can impact their bioavailability .
Result of action
The molecular and cellular effects of these compounds can include changes in cell proliferation, induction of apoptosis, and other effects depending on the specific targets and pathways affected .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of N-methyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A parent compound with similar chemical properties but lacks the methyl and ethylamine groups.
N-methyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine: A closely related compound without the dihydrochloride salt form.
Uniqueness
Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride is unique due to its specific structure, which includes both the triazole ring and the dihydrochloride salt. This combination enhances its solubility and stability, making it more suitable for various research applications compared to its analogs .
Properties
IUPAC Name |
N-methyl-2-(1,2,4-triazol-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-2-3-9-5-7-4-8-9;;/h4-6H,2-3H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRNLPZMXSOWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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